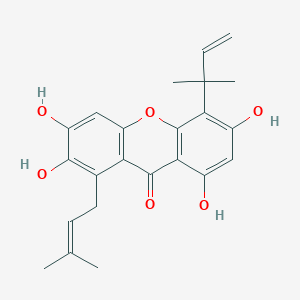

cudratricusxanthone A

Vue d'ensemble

Description

- CTXA is an isoprenylated xanthone skeleton known for various biological activities including anti-inflammatory, neuroprotective, hepatoprotective, anti-proliferative, and monoamine oxidase inhibitory effects (Lee & Jeong, 2014).

Synthesis Analysis

- The efficient total synthesis of related compound cudratricusxanthone B has been achieved starting from commercially available 2,4-dihydroxybenzoic acid, providing a foundation for further study of these natural compounds (Zhou, Hou, & Wang, 2018).

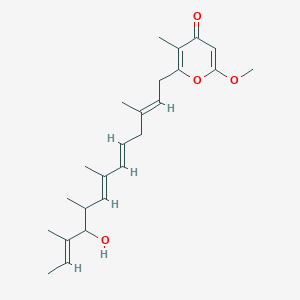

Molecular Structure Analysis

- CTXA's structure includes an isoprenylated xanthone skeleton, which is key to its biological activities. Specific details on the molecular structure of CTXA itself are not available in the selected papers.

Chemical Reactions and Properties

- The metabolic biotransformation of CTXA was investigated in human liver microsomes, identifying eight metabolites formed by cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) (Sim, Choi, Jeong, & Lee, 2015).

Physical Properties Analysis

- Information on the physical properties of CTXA, such as melting point, solubility, and crystalline structure, is not available in the selected research papers.

Chemical Properties Analysis

- CTXA inhibits lipid accumulation and expression of inducible nitric oxide synthase in 3T3-L1 Preadipocytes, demonstrating its anti-inflammatory and anti-adipogenic effects (Kwon, Jeong, & Jang, 2021).

- CTXA's inhibitory effect on human cytochrome P450 suggests potential interactions in drug metabolism, highlighting its influence on enzyme activity (Sim, Choi, Lee, Jeong, & Lee, 2015).

Applications De Recherche Scientifique

Neurodegenerative Diseases : CTXA may serve as a therapeutic agent in treating neurodegenerative diseases caused by neuroinflammation. It inhibits lipopolysaccharide-induced neuroinflammation in microglia through the NF-κB and p38 MAPK pathways (Yoon et al., 2016).

Anti-Inflammatory Properties : CTXA has been shown to inhibit pro-inflammatory mediators and induce heme oxygenase-1 expression in macrophages, which could help in suppressing inflammation (Jeong et al., 2009).

Cancer Therapeutics : It exhibits strong anti-cancer activity in breast cancer cells, suggesting potential use in inhibiting growth and metastasis of cancer (Jeon et al., 2016).

Bone Health : CTXA suppresses osteoclast differentiation and attenuates bone resorption by disrupting actin ring formation in mature osteoclasts, indicating potential in treating bone-related diseases (Choi et al., 2018).

Neurotransmitter Activity : CTXA showed moderate inhibitory effects on mouse brain monoamine oxidase (MAO), which could have implications for neurological health and disorders (Hwang et al., 2007).

Antibacterial Effects : The compound demonstrated significant antibacterial effects against pathogenic microorganisms, contributing to its potential use in infectious diseases (Kim et al., 2008).

Hepatoprotective Effects : CTXA shows significant hepatoprotective effects on tacrine-induced and nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells, indicating its potential in liver health (Tian et al., 2005).

Drug Metabolism : CTXA inhibits certain human cytochrome P450 enzymes, which could affect drug metabolism and interactions (Sim et al., 2015).

Renal Injury Treatment : The compound attenuates renal injury in septic mice by suppressing inflammatory mediators and enhancing the antioxidant defense system (Lee et al., 2017).

Anticancer Activity in Digestive Apparatus : CTXA showed inhibitory effects on human digestive apparatus tumor cell lines, adding to its potential in cancer therapy (Zou et al., 2004).

Anti-Adipogenic and Anti-Inflammatory Effects : It exhibits significant anti-adipogenic and anti-inflammatory effects on 3T3-L1 cells, indicating potential in metabolic disorders (Kwon et al., 2021).

Liver Disease Treatment : CTXA alleviates LPS-induced liver injury by reducing inflammatory responses and could be used to treat liver diseases (Lee et al., 2018).

Pancreatic Beta Cells Protection : The compound protects pancreatic beta cells from cytokines-mediated toxicity, important for diabetes management (Lee et al., 2014).

Sepsis Treatment : CTXA has anti-septic effects and reduces mortality in a mouse sepsis model by inhibiting the HMGB1 signaling pathway (Yang et al., 2019).

Antithrombotic Activities : The compound possesses antithrombotic activities, indicating its potential in the development of new anticoagulant agents (Yoo et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEJTEBWTNXAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117920 | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cudratricusxanthone A | |

CAS RN |

740810-42-8 | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740810-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)